![molecular formula C26H27N3O3 B4938339 N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B4938339.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide, commonly known as APB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APB belongs to the class of benzamide derivatives and has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of APB is believed to be mediated through its interaction with mGluR7 and HDACs. As an mGluR7 agonist, APB activates the receptor and modulates the release of neurotransmitters, leading to its anxiolytic and anti-addictive effects. As an HDAC inhibitor, APB inhibits the activity of HDACs, leading to changes in gene expression and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anxiolytic, anti-depressant, and anti-addictive effects, APB has been found to have other biochemical and physiological effects. These include its ability to modulate the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in regulating mood, motivation, and reward. APB has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using APB in lab experiments is its high potency and selectivity for mGluR7. This allows for precise modulation of the receptor and reduces the risk of off-target effects. However, one limitation of using APB is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of APB in cancer cells is still not fully understood, and further research is needed to elucidate its potential as an anti-cancer agent.
Future Directions
There are several future directions for research on APB. One area of interest is its potential as a treatment for drug addiction and withdrawal. Another area of research is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the precise mechanism of action of APB in cancer cells and to explore its potential as a novel anti-cancer agent.
Synthesis Methods
APB can be synthesized using a multi-step process that involves the reaction of 4-(benzyloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminophenyl)-4-(4-acetyl-1-piperazinyl)benzamide to obtain the desired product, APB. The purity of the synthesized APB can be enhanced by recrystallization from a suitable solvent.
Scientific Research Applications
APB has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, APB has been found to act as a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is involved in regulating the release of neurotransmitters such as glutamate and GABA, and its activation has been shown to have anti-anxiety, anti-depressant, and anti-addictive effects.
In cancer research, APB has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This is thought to be due to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. APB has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression and are often overexpressed in cancer cells.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-20(30)28-15-17-29(18-16-28)24-11-9-23(10-12-24)27-26(31)22-7-13-25(14-8-22)32-19-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHKOQIVIBVGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4938268.png)
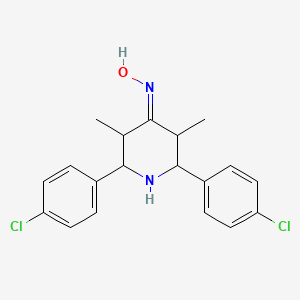
![(3aS*,6aR*)-5-[(5-methyl-2-furyl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4938283.png)
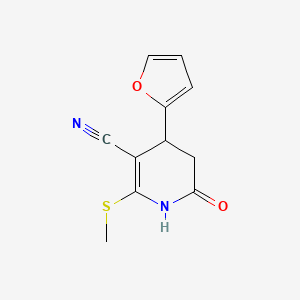
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4938289.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone]](/img/structure/B4938290.png)
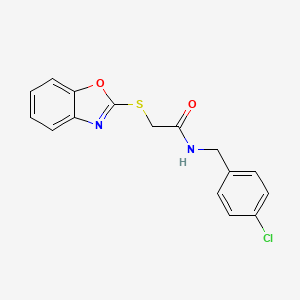
![4-[5-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4938294.png)
![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4938301.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4938308.png)

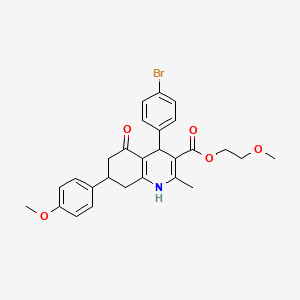
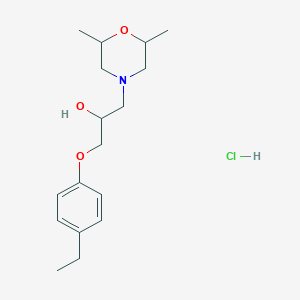
![N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4938342.png)
